1,1'-Dibromo-1,1'-bi(cyclohexane)
Description
1,1'-Dibromo-1,1'-bi(cyclohexane) is a bicyclic organobromine compound consisting of two cyclohexane rings connected via a single bond at their respective 1-positions, each substituted with a bromine atom. The molecular formula is C₁₂H₂₀Br₂, with a molecular weight of approximately 328.00 g/mol (calculated based on cyclohexane subunits and bromine atomic weights).
Key properties inferred from related compounds (e.g., mono-cyclic dibromocyclohexanes) include moderate hydrophobicity and reactivity typical of alkyl bromides, making it a candidate for elimination or nucleophilic substitution reactions.
Properties
CAS No. |
112928-28-6 |
|---|---|
Molecular Formula |
C12H20Br2 |
Molecular Weight |
324.09 g/mol |
IUPAC Name |
1-bromo-1-(1-bromocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12H20Br2/c13-11(7-3-1-4-8-11)12(14)9-5-2-6-10-12/h1-10H2 |
InChI Key |
ZPAMCRQKFVUWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2(CCCCC2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dibromo-1,1’-bicyclohexane can be synthesized through the bromination of bicyclohexane. The process typically involves the use of bromine (Br2) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the bicyclohexane structure. The reaction can be represented as follows:
Bicyclohexane+Br2→1,1’-Dibromo-1,1’-bicyclohexane
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dibromo-1,1’-bicyclohexane may involve the use of large-scale bromination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of bromine, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dibromo-1,1’-bicyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Elimination: Reagents such as sodium ethoxide (NaOEt) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Formation of substituted bicyclohexane derivatives.
Elimination: Formation of bicyclohexene.
Oxidation: Formation of dibromo-cyclohexanone.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1,1’-Dibromo-1,1’-bicyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Dibromo-1,1’-bicyclohexane involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Data for 1,1'-Dibromo-1,1'-bi(cyclohexane) and Analogues
Notes:
- The bicyclic structure of 1,1'-Dibromo-1,1'-bi(cyclohexane) likely increases steric hindrance and thermal stability compared to mono-cyclic analogues.
- Boiling/melting points for the target compound are extrapolated from smaller dibromocyclohexanes, which exhibit lower volatility due to bromine's polarizability .
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